molecular formula C₁₈H₁₇D₇O₅ B1157977 β-Zearalenol-d7

β-Zearalenol-d7

Cat. No.: B1157977
M. Wt: 327.42
Attention: For research use only. Not for human or veterinary use.
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Description

β-Zearalenol-d7 is a deuterated analog of β-zearalenol (β-ZOL), a major metabolite of the mycotoxin zearalenone (ZEN). It is synthesized by replacing seven hydrogen atoms with deuterium, resulting in a molecular weight of 327.4 g/mol (vs. 320.4 g/mol for β-ZOL) . This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify β-ZOL and related mycotoxins in biological, food, and environmental samples . This compound has a CAS registry number of 71030-11-0 (as per its non-deuterated form) and is supplied as a light-sensitive solid with ≥98% purity, requiring storage at -20°C .

Properties

Molecular Formula

C₁₈H₁₇D₇O₅

Molecular Weight

327.42

Synonyms

(3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d7;  (-)-β-Zearalenol-d7;  β-trans-Zearalenol-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below highlights key differences between β-Zearalenol-d7 and its analogs:

Property This compound β-Zearalenol (β-ZOL) α-Zearalenol (α-ZOL) Zearalenone (ZEN)
Molecular Formula C₁₈H₁₇D₇O₅ C₁₈H₂₄O₅ C₁₈H₂₄O₅ C₁₈H₂₂O₅
Molecular Weight (g/mol) 327.4 320.4 320.4 318.4
CAS Number Not explicitly listed* 71030-11-0 36455-72-8 17924-92-4
Stereochemistry (3S,7S,11E)-configuration (3S,7S,11E) (3S,7R,11E) (7S,11E)-configuration
Deuterated Positions 7 hydrogen atoms replaced N/A N/A N/A
Primary Use Internal standard Metabolite/analyte Metabolite/analyte Parent mycotoxin

*this compound is cataloged under TRC Z270477 in commercial databases .

Key Notes:

  • This compound shares the core structure of β-ZOL but is isotopically labeled for analytical differentiation .
  • α-ZOL differs from β-ZOL in the stereochemistry of the hydroxyl group at the C7 position, leading to distinct biological activities .

Toxicological and Estrogenic Activity

Toxicity in Human Cells:
  • β-ZOL : Induces oxidative stress (↑ malondialdehyde), DNA fragmentation, and caspase-3 activation in Caco-2 cells at 10–50 µM .
  • α-ZOL : Exhibits higher cytotoxicity than β-ZOL and ZEN, with lower EC₅₀ values for cell death .
  • ZEN: Less toxic than its metabolites but still genotoxic at high concentrations (>50 µM) .
  • This compound: No reported toxicity, as it is used only as a reference material.
Estrogenic Activity (MCF-7 Cell Proliferation):
  • α-ZOL : Highest estrogenic potency (relative proliferative effect [RPE] = 91% at 25 µM) due to strong binding to estrogen receptors (ERs) .
  • β-ZOL : Moderate activity (RPE = 45% at 25 µM) .
  • ZEN : Lowest activity (RPE = 10–20% at 25 µM) .

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